molecular formula C24H30N2O3S B15003417 1-acetyl-N-(2-cyclohexyl-2-phenylethyl)-2,3-dihydro-1H-indole-5-sulfonamide

1-acetyl-N-(2-cyclohexyl-2-phenylethyl)-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B15003417
M. Wt: 426.6 g/mol
InChI Key: QZGJVZFKUHIKDV-UHFFFAOYSA-N
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Description

1-acetyl-N-(2-cyclohexyl-2-phenylethyl)-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound with the molecular formula C24H30N2O3S and a molecular weight of 426.5716 . This compound is known for its unique structure, which includes an indole core, a sulfonamide group, and a cyclohexyl-phenylethyl side chain. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 1-acetyl-N-(2-cyclohexyl-2-phenylethyl)-2,3-dihydro-1H-indole-5-sulfonamide involves multiple steps, typically starting with the preparation of the indole core. The indole core is then functionalized with an acetyl group at the nitrogen atom and a sulfonamide group at the 5-position. The cyclohexyl-phenylethyl side chain is introduced through a series of reactions involving the appropriate reagents and conditions. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

1-acetyl-N-(2-cyclohexyl-2-phenylethyl)-2,3-dihydro-1H-indole-5-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the indole core or the sulfonamide group, using common reagents such as halogens or nucleophiles.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Scientific Research Applications

1-acetyl-N-(2-cyclohexyl-2-phenylethyl)-2,3-dihydro-1H-indole-5-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-acetyl-N-(2-cyclohexyl-2-phenylethyl)-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

1-acetyl-N-(2-cyclohexyl-2-phenylethyl)-2,3-dihydro-1H-indole-5-sulfonamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C24H30N2O3S

Molecular Weight

426.6 g/mol

IUPAC Name

1-acetyl-N-(2-cyclohexyl-2-phenylethyl)-2,3-dihydroindole-5-sulfonamide

InChI

InChI=1S/C24H30N2O3S/c1-18(27)26-15-14-21-16-22(12-13-24(21)26)30(28,29)25-17-23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2,4-5,8-9,12-13,16,20,23,25H,3,6-7,10-11,14-15,17H2,1H3

InChI Key

QZGJVZFKUHIKDV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC(C3CCCCC3)C4=CC=CC=C4

Origin of Product

United States

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